Cas no 91271-62-4 (4-(Piperidin-1-ylmethyl)phenylmethanol)
4-(Piperidin-1-ylmethyl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-(1-piperidinylmethyl)-
- [4-(Piperidin-1-ylmethyl)phenyl]methanol
- TQR0097
- F81811
- FT-0752580
- {4-[(piperidin-1-yl)methyl]phenyl}methanol
- SB43105
- PS-5813
- AKOS000320969
- 4-[(Piperidin-1-yl)methyl]benzyl alcohol
- SCHEMBL2249251
- EN300-252659
- MFCD07772863
- (4-(Piperidin-1-ylmethyl)phenyl)methanol
- 91271-62-4
- 4-(1-Piperidinylmethyl)benzenemethanol
- CS-0206494
- Benzenemethanol,4-(1-piperidinylmethyl)-
- DTXSID10428135
- DB-078969
- 4-(Piperidin-1-ylmethyl)phenyl]methanol
- 4-(Piperidin-1-ylmethyl)phenylmethanol
-
- MDL: MFCD07772863
- Inchi: 1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
- InChI Key: SQWKPHFBCVNPGU-UHFFFAOYSA-N
- SMILES: OCC1C=CC(=CC=1)CN1CCCCC1
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.082
- Boiling Point: 325.7°C at 760 mmHg
- Flash Point: 152.1°C
- Refractive Index: 1.57
- PSA: 23.47000
- LogP: 2.10270
4-(Piperidin-1-ylmethyl)phenylmethanol Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
4-(Piperidin-1-ylmethyl)phenylmethanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Piperidin-1-ylmethyl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P475530-10mg |
[4-(Piperidin-1-ylmethyl)phenyl]methanol |
91271-62-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P475530-50mg |
[4-(Piperidin-1-ylmethyl)phenyl]methanol |
91271-62-4 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P475530-100mg |
[4-(Piperidin-1-ylmethyl)phenyl]methanol |
91271-62-4 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Apollo Scientific | OR6752-1g |
4-[(Piperidin-1-yl)methyl]benzyl alcohol |
91271-62-4 | 1g |
£80.00 | 2025-02-20 | ||
| Chemenu | CM363430-250mg |
[4-(Piperidin-1-ylmethyl)phenyl]methanol |
91271-62-4 | 95%+ | 250mg |
$72 | 2022-08-31 | |
| abcr | AB224894-1 g |
[4-(Piperidin-1-ylmethyl)phenyl]methanol, 95%; . |
91271-62-4 | 95% | 1g |
€197.00 | 2023-04-27 | |
| Enamine | EN300-252659-0.05g |
{4-[(piperidin-1-yl)methyl]phenyl}methanol |
91271-62-4 | 95% | 0.05g |
$128.0 | 2024-06-19 | |
| Enamine | EN300-252659-0.1g |
{4-[(piperidin-1-yl)methyl]phenyl}methanol |
91271-62-4 | 95% | 0.1g |
$134.0 | 2024-06-19 | |
| Enamine | EN300-252659-0.25g |
{4-[(piperidin-1-yl)methyl]phenyl}methanol |
91271-62-4 | 95% | 0.25g |
$140.0 | 2024-06-19 | |
| Enamine | EN300-252659-0.5g |
{4-[(piperidin-1-yl)methyl]phenyl}methanol |
91271-62-4 | 95% | 0.5g |
$146.0 | 2024-06-19 |
4-(Piperidin-1-ylmethyl)phenylmethanol Suppliers
4-(Piperidin-1-ylmethyl)phenylmethanol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-(Piperidin-1-ylmethyl)phenylmethanol
4-(Piperidin-1-ylmethyl)phenylmethanol: A Comprehensive Overview
4-(Piperidin-1-ylmethyl)phenylmethanol, also known by its CAS registry number CAS No. 91271-62-4, is a chemical compound with a unique structure that combines a piperidine ring and a phenolic alcohol group. This compound has garnered attention in various fields, including pharmaceuticals, materials science, and organic synthesis, due to its versatile properties and potential applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and recent advancements related to this compound.
The molecular structure of 4-(Piperidin-1-ylmethyl)phenylmethanol consists of a benzene ring substituted with a hydroxymethyl group at the para position and a piperidine ring attached via a methylene bridge. This arrangement imparts the compound with both aromatic and amine functionalities, making it highly reactive in various chemical transformations. The piperidine moiety is particularly significant as it contributes to the compound's ability to act as a chiral auxiliary or participate in hydrogen bonding interactions.
Recent studies have highlighted the potential of 4-(Piperidin-1-ylmethyl)phenylmethanol in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with therapeutic potential. For instance, the compound has been utilized in the synthesis of novel kinase inhibitors and GPCR modulators, which are critical targets in the development of anti-cancer and neurodegenerative disease therapies.
In addition to its pharmaceutical applications, CAS No. 91271-62-4 has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in catalysis and the development of coordination polymers. Recent advancements in green chemistry have also seen this compound employed as an eco-friendly reagent in asymmetric synthesis, reducing the reliance on hazardous chemicals.
The synthesis of 4-(Piperidin-1-ylmethyl)phenylmethanol typically involves multi-step reactions that combine nucleophilic aromatic substitution with alkylation or acylation steps. Recent optimizations have focused on improving yield and selectivity by employing catalytic systems or microwave-assisted techniques. These advancements have made the synthesis more efficient and scalable for industrial applications.
Biological evaluations of CAS No. 91271-62-4 have revealed interesting pharmacokinetic properties. The compound exhibits moderate solubility in aqueous solutions and demonstrates good permeability across cellular membranes, which are essential traits for drug candidates. Preclinical studies have shown that it possesses anti-inflammatory and antioxidant activities, further underscoring its potential as a therapeutic agent.
In conclusion, 4-(Piperidin-1-ylmethyl)phenylmethanol, or CAS No. 91271-62-4, is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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